

Spectroscopic Analysis of 2-Chloro-3-phenylpropanoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2-Chloro-3-phenylpropanoic acid

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Disclaimer: Experimental spectroscopic data for **2-Chloro-3-phenylpropanoic acid** (CAS 7474-06-8) is not readily available in public scientific databases. The data presented in this guide are predicted values based on established principles of spectroscopic analysis and data for analogous compounds. These predictions are intended to provide a reference for researchers and may differ from experimental values.

This technical guide provides a comprehensive overview of the predicted spectroscopic data for **2-Chloro-3-phenylpropanoic acid**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed, generalized experimental protocols for obtaining such spectra are also included, along with a workflow diagram for the spectroscopic analysis of a chemical compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **2-Chloro-3-phenylpropanoic acid**. These values are estimated based on the chemical structure and typical spectroscopic behavior of similar organic molecules.

Table 1: Predicted ^1H NMR Spectral Data for 2-Chloro-3-phenylpropanoic Acid

Solvent: CDCl_3 , Reference: TMS (δ 0.00 ppm)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~10-12	Broad Singlet	1H	Carboxylic Acid (-COOH)
~7.25-7.40	Multiplet	5H	Aromatic Protons (C ₆ H ₅)
~4.50	Triplet	1H	Methine Proton (-CH(Cl))
~3.20-3.40	Multiplet	2H	Methylene Protons (-CH ₂)

Table 2: Predicted ¹³C NMR Spectral Data for 2-Chloro-3-phenylpropanoic AcidSolvent: CDCl₃

Chemical Shift (δ) ppm	Carbon Assignment
~175	Carboxylic Carbon (C=O)
~135	Aromatic C1 (ipso-carbon)
~129	Aromatic C2/C6 (ortho-carbons)
~128.5	Aromatic C4 (para-carbon)
~127	Aromatic C3/C5 (meta-carbons)
~58	Methine Carbon (-CH(Cl))
~40	Methylene Carbon (-CH ₂)

Table 3: Predicted Key IR Absorption Bands for 2-Chloro-3-phenylpropanoic Acid

Frequency Range (cm ⁻¹)	Bond Vibration	Description
2500-3300	O-H stretch	Very broad, characteristic of a carboxylic acid
~3030	C-H stretch (sp ²)	Aromatic C-H
~2950	C-H stretch (sp ³)	Aliphatic C-H
~1710	C=O stretch	Strong, sharp absorption for the carboxylic acid carbonyl
1450-1600	C=C stretch	Aromatic ring skeletal vibrations
~1200-1300	C-O stretch	Coupled with O-H bend
~700-800	C-Cl stretch	

Table 4: Predicted Mass Spectrometry Data for 2-Chloro-3-phenylpropanoic Acid (Electron Ionization)

m/z Ratio	Proposed Fragment	Notes
184/186	[C ₉ H ₉ ClO ₂] ⁺	Molecular Ion (M ⁺) with ³⁵ Cl/ ³⁷ Cl isotope pattern
149	[M - Cl] ⁺	Loss of chlorine radical
139	[M - COOH] ⁺	Loss of the carboxyl group
91	[C ₇ H ₇] ⁺	Tropylium ion, characteristic of benzyl compounds
77	[C ₆ H ₅] ⁺	Phenyl cation

Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data for a solid organic compound like **2-Chloro-3-phenylpropanoic acid**.

NMR Spectroscopy Protocol

- Sample Preparation:
 - Weigh approximately 10-20 mg of the sample for ^1H NMR or 50-100 mg for ^{13}C NMR.
 - Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3) in a clean, dry vial.
 - Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing ($\delta = 0.00$ ppm).
 - Transfer the solution to a 5 mm NMR tube.
- Data Acquisition:
 - Insert the NMR tube into the spectrometer's probe.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve homogeneity.
 - Set the appropriate acquisition parameters (e.g., pulse sequence, acquisition time, relaxation delay). For quantitative ^1H NMR, a longer relaxation delay (e.g., 5 times the longest T1) is crucial.[1]
 - Acquire the spectrum.
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).
 - Phase the resulting spectrum.
 - Calibrate the chemical shift axis using the internal standard.
 - Integrate the peaks in the ^1H NMR spectrum.

FT-IR Spectroscopy Protocol (Thin Solid Film Method)

- Sample Preparation:
 - Dissolve a small amount of the solid sample (a few milligrams) in a few drops of a volatile solvent (e.g., methylene chloride or acetone).[2]
 - Place a drop of the resulting solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[2]
 - Allow the solvent to fully evaporate, leaving a thin film of the compound on the plate.[2]
- Data Acquisition:
 - Place the salt plate in the sample holder of the FT-IR spectrometer.
 - Acquire a background spectrum of the empty spectrometer.
 - Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
- Data Processing:
 - Label the significant peaks in the spectrum.

Mass Spectrometry Protocol (Electron Ionization - EI)

- Sample Introduction:
 - Introduce a small amount of the sample into the ion source of the mass spectrometer. For a solid sample, a direct insertion probe is typically used. The sample is heated in a vacuum to induce vaporization.[3]
- Ionization:
 - In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[4][5] This causes the molecules to ionize and fragment.

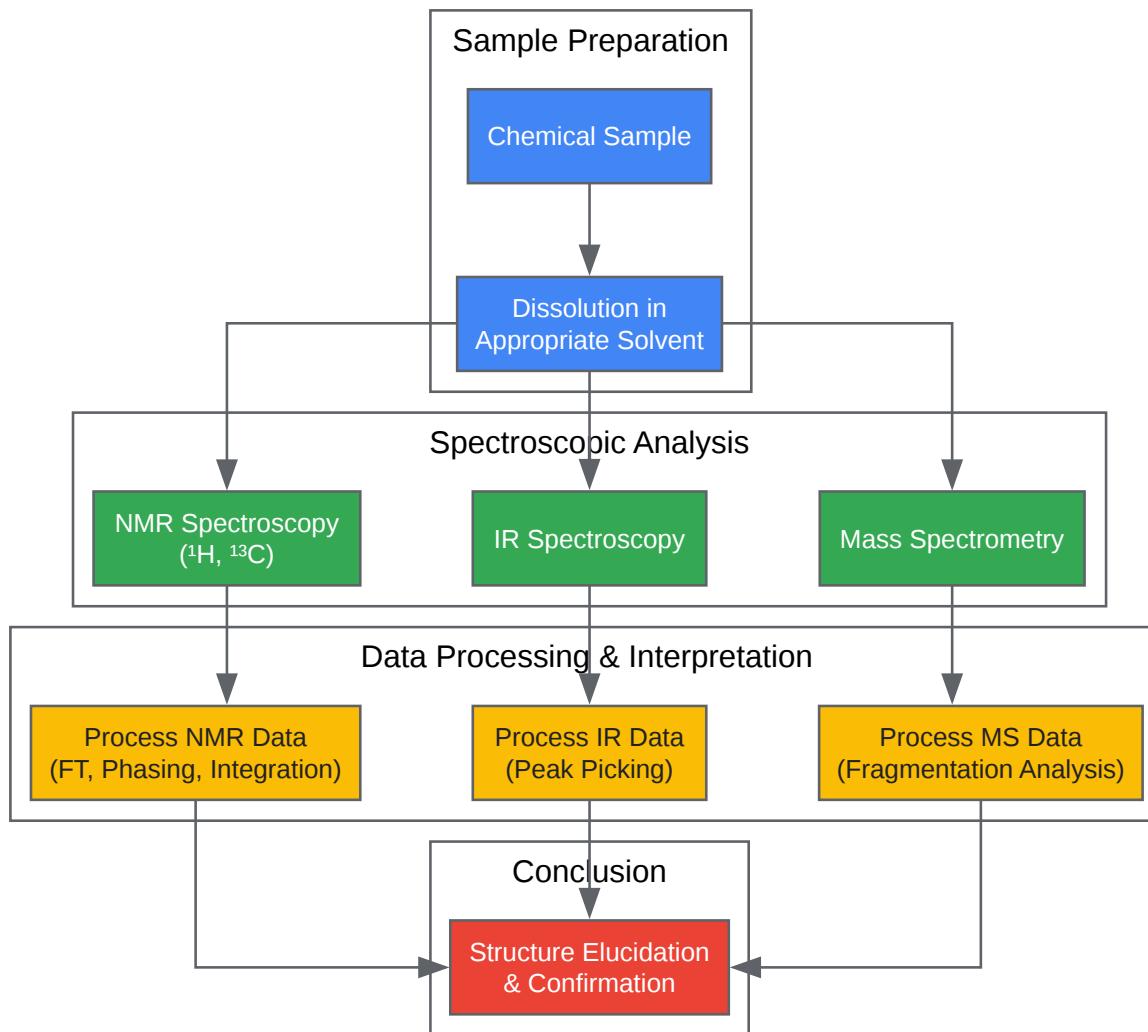
[\[4\]](#)[\[5\]](#)

- Mass Analysis:
 - The resulting positively charged ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
 - The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.[\[6\]](#)
- Detection:
 - The separated ions are detected, and their abundance is recorded to generate a mass spectrum, which is a plot of ion intensity versus m/z.[\[6\]](#)

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis and characterization of a chemical compound.

General Workflow for Spectroscopic Analysis

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Caption: A flowchart illustrating the general workflow for the spectroscopic analysis of a chemical compound, from sample preparation to final structure elucidation.

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